molecular formula C4H4F2N2 B13119179 2-(Difluoromethyl)-1H-imidazole

2-(Difluoromethyl)-1H-imidazole

Cat. No.: B13119179
M. Wt: 118.08 g/mol
InChI Key: QKKVAIYZXGCQAN-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1H-imidazole is a fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable building block for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole oxides, while substitution can produce a variety of functionalized imidazoles .

Mechanism of Action

The mechanism by which 2-(Difluoromethyl)-1H-imidazole exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its affinity for biological targets. This can lead to the inhibition of enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-1H-imidazole
  • 2-(Chloromethyl)-1H-imidazole
  • 2-(Bromomethyl)-1H-imidazole

Comparison: 2-(Difluoromethyl)-1H-imidazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties compared to its analogs. For instance, the difluoromethyl group is a better hydrogen bond donor than the trifluoromethyl group, enhancing the compound’s biological activity .

Properties

Molecular Formula

C4H4F2N2

Molecular Weight

118.08 g/mol

IUPAC Name

2-(difluoromethyl)-1H-imidazole

InChI

InChI=1S/C4H4F2N2/c5-3(6)4-7-1-2-8-4/h1-3H,(H,7,8)

InChI Key

QKKVAIYZXGCQAN-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)C(F)F

Origin of Product

United States

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